molecular formula C21H21N3O3S B8036071 N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide

N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide

Cat. No.: B8036071
M. Wt: 395.5 g/mol
InChI Key: AOFVDNFTELWRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide is known for its significant role in various scientific research fields. It is a potent class I and IIb histone deacetylase inhibitor, which means it can inhibit the activity of enzymes involved in modifying chromatin structure and regulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide involves multiple steps, including the formation of a uracil-based core structure. The reaction conditions typically require the use of high-purity reagents and controlled environments to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of automated systems and continuous monitoring to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It plays a crucial role in studying gene expression and chromatin structure.

    Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to inhibit histone deacetylases.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide involves inhibiting histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels, resulting in a more relaxed chromatin structure and increased gene expression. The compound targets specific histone deacetylases, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide is unique due to its specific inhibition profile and its ability to target multiple histone deacetylases. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-hydroxy-5-[[4-oxo-6-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFVDNFTELWRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)N=C(N3)SCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)N=C(N3)SCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.